molecular formula C16H19N3O2 B12682579 1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate CAS No. 93981-00-1

1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate

Cat. No.: B12682579
CAS No.: 93981-00-1
M. Wt: 285.34 g/mol
InChI Key: ZLUHYKZBAAPWEH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate typically involves the reaction of 1-methyl-4-formylpyridinium with methylphenylhydrazine under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to the final product by the addition of acetic acid .

Industrial Production Methods

it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate involves its interaction with various molecular targets. The compound can bind to nucleophilic sites in biological molecules, leading to the formation of covalent adducts. This interaction can disrupt normal cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium chloride
  • 1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium bromide
  • 1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium iodide

Uniqueness

1-Methyl-4-((methylphenylhydrazono)methyl)pyridinium acetate is unique due to its acetate counterion, which can influence its solubility and reactivity compared to other similar compounds with different counterions .

Properties

CAS No.

93981-00-1

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;acetate

InChI

InChI=1S/C14H16N3.C2H4O2/c1-16-10-8-13(9-11-16)12-15-17(2)14-6-4-3-5-7-14;1-2(3)4/h3-12H,1-2H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

ZLUHYKZBAAPWEH-UHFFFAOYSA-M

Isomeric SMILES

CC(=O)[O-].C[N+]1=CC=C(C=C1)/C=N/N(C)C2=CC=CC=C2

Canonical SMILES

CC(=O)[O-].C[N+]1=CC=C(C=C1)C=NN(C)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.